molecular formula C12H11NO3 B2519068 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 319490-90-9

7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B2519068
CAS No.: 319490-90-9
M. Wt: 217.224
InChI Key: CYTKPGMPOSVASD-UHFFFAOYSA-N
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Description

7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde ( 319490-90-9) is a synthetically versatile quinoline derivative that serves as a crucial chemical intermediate in medicinal chemistry and anticancer drug discovery research. This compound belongs to a class of 2-oxo-1,2-dihydroquinoline-3-carbaldehydes that are recognized as privileged scaffolds for developing potent kinase inhibitors . The core structure acts as a key precursor for synthesizing novel chemical entities that target important signaling pathways in cancer cells. Related analogs have demonstrated significant potential as dual inhibitors of both Pim kinase and mTORC protein kinases, two critical targets involved in tumor growth, cell survival, and proliferation . These inhibitors have shown broad-spectrum activity against multiple cancer types in preclinical models, including pancreas, prostate, breast, lung, and leukemia . The aldehyde functional group at the 3-position provides an excellent handle for structural diversification through reductive amination and other conjugation chemistries, allowing researchers to explore structure-activity relationships and optimize drug-like properties . The 7-ethoxy substitution pattern contributes to the compound's specific electronic and steric properties, influencing both its reactivity as a synthetic intermediate and its potential biological activity. This product is For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

7-ethoxy-2-oxo-1H-quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-10-4-3-8-5-9(7-14)12(15)13-11(8)6-10/h3-7H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTKPGMPOSVASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be contextualized by comparing it to structurally related compounds. Key analogues include:

Table 1: Structural and Functional Comparison of 2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde Derivatives

Compound Name Substituent(s) Molecular Formula Key Biological Activities Synthesis Route References
7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 7-OCH₂CH₃ C₁₂H₁₁NO₃ Limited direct data; inferred antioxidant/cytotoxic potential based on analogues Likely via Vilsmeier-Haack reaction
7-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (12b/10) 7-CH₃ C₁₁H₉NO₂ Anticancer activity (tested in vitro); used in Cu(II) complexes with enhanced cytotoxicity Vilsmeier-Haack reaction from m-toluidine
6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 6-OCH₃ C₁₁H₉NO₃ DNA/protein interaction, radical scavenging, and cytotoxic activity in Ni(II)/Pd(II) complexes Substituted aniline cyclization
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde (parent compound) None C₁₀H₇NO₂ Moderate bioactivity; serves as a precursor for hydrazones and metal complexes Acetic acid-mediated hydrolysis of 2-chloro derivative
7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 7-F C₁₀H₆FNO₂ Not explicitly reported; halogen substituents often enhance bioavailability Halogenation of precursor

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity :

  • Electron-Donating Groups (e.g., -OCH₃, -OCH₂CH₃) : Methoxy and ethoxy groups enhance solubility and influence metal coordination in complexes, improving DNA intercalation and cytotoxic effects. For example, 6-methoxy derivatives exhibit IC₅₀ values < 10 μM in HeLa cells when complexed with Cu(II) .
  • Alkyl Groups (e.g., -CH₃) : The 7-methyl derivative (12b) shows moderate anticancer activity as a standalone ligand but significantly higher potency in Cu(II) complexes due to stabilized square-planar geometries .
  • Halogens (e.g., -F) : Fluorine at the 7-position (CID 22690266) may improve metabolic stability and binding affinity, though specific data are lacking .

Antioxidant Activity: Radical scavenging efficacy correlates with substituent electronegativity. The parent compound and its methoxy/ethoxy derivatives demonstrate DPPH radical inhibition rates of 60–80% at 100 μM, attributed to the aldehyde and keto-enol tautomerism facilitating hydrogen donation .

Synthetic Accessibility :

  • Ethoxy and methoxy derivatives require multi-step synthesis starting from substituted anilines, whereas methyl and halogenated analogues are more straightforward to prepare .

Coordination Chemistry: Terminal N-substitution in thiosemicarbazone derivatives (e.g., 6-methoxy) alters coordination modes (e.g., N,S- vs. O,S-donor sites), impacting complex stability and bioactivity. Ethoxy derivatives are hypothesized to favor similar coordination but with increased steric bulk .

Biological Activity

7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The primary biological activity of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is attributed to its role as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling, which is crucial for cognitive functions and memory improvement.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, leading to increased neurotransmitter availability. This mechanism has implications for conditions such as Alzheimer's disease, where cholinergic dysfunction is prevalent.

7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been shown to exhibit various biochemical properties:

  • Stability : The compound is stable under standard laboratory conditions but can degrade upon exposure to light and heat.
  • Dosage Effects : In animal models, low doses effectively enhance cognitive functions without significant adverse effects.
  • Metabolism : Primarily metabolized in the liver through oxidation and conjugation reactions.

Cellular Effects

In neuronal cell lines, this compound has demonstrated the ability to enhance cholinergic signaling by inhibiting AChE. This effect can lead to improved cognitive performance and memory retention.

Research Findings and Case Studies

Several studies have explored the biological activity of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde:

  • Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit antimicrobial properties. 7-Ethoxy derivatives have been tested against various pathogens with promising results .
  • Anticancer Potential : The compound has been evaluated for antiproliferative efficacy against cancer cell lines. In vitro studies show that it may inhibit cell proliferation through apoptosis induction mechanisms similar to other quinoline derivatives .
  • Docking Studies : Molecular docking studies have provided insights into the binding interactions of 7-Ethoxy-2-oxo-1,2-dihydroquinoline derivatives with various biological targets, rationalizing their observed biological activities .

Comparative Analysis with Similar Compounds

To understand the unique properties of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a comparison with similar compounds is essential.

Compound TypeBiological ActivityNotable Features
2-Oxo-1,2-dihydroquinolineAChE inhibitionCommonly studied for neuroprotective effects
Quinoline derivativesAntimicrobial and anticancer propertiesBroad spectrum of activities due to structural diversity
Quinoline-based Schiff basesAnticancer activity targeting EGFR and HER2High potency against specific cancer types

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde?

  • Methodological Answer : The synthesis typically involves cyclocondensation of ethoxy-substituted aniline derivatives with β-ketoaldehydes. For example, ethyl β-ethoxyacrylate can react with 2-aminobenzaldehyde derivatives under acidic conditions (e.g., HCl or p-TsOH) to form the quinoline core. The ethoxy group is introduced either via alkylation of a hydroxyl precursor or by using pre-functionalized ethoxy-containing starting materials . Intermediate purification via recrystallization (e.g., ethanol/water mixtures) is critical to isolate the aldehyde-functionalized product.

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the substitution pattern (e.g., ethoxy at C7, aldehyde at C3).
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak).
  • Collision Cross-Section (CCS) data : Ion mobility spectrometry predicts CCS values (e.g., ~137 Å2^2 for [M+H]+^+), which correlate with 3D structural features .
  • IR spectroscopy : Confirms carbonyl stretches (C=O at ~1680–1700 cm1^{-1}) and aldehyde C-H stretches.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Emergency measures : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Refer to SDS guidelines for ethoxy-containing quinolines, which highlight risks of respiratory irritation and recommend medical consultation for persistent symptoms .

Advanced Research Questions

Q. How do electronic effects of the ethoxy substituent influence reactivity in further functionalization?

  • Methodological Answer :

  • The ethoxy group is electron-donating (+I effect), activating the quinoline ring toward electrophilic substitution at positions para to the ethoxy group (e.g., C5 or C9).
  • Computational modeling (DFT) can predict reactive sites. For example, Fukui indices or electrostatic potential maps may reveal nucleophilic regions for cross-coupling reactions .
  • Compare with fluoro-substituted analogs (e.g., 7-fluoro derivatives), where electron-withdrawing effects alter regioselectivity .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Catalyst optimization : Use p-TsOH or Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility.
  • Temperature control : Reflux in ethanol (78°C) ensures complete cyclization without side-product formation .
  • Molar ratios : Maintain a 1:1.2 ratio of aniline to β-ketoaldehyde to minimize unreacted starting material.

Q. How can contradictions in biological activity data between analogs be resolved?

  • Methodological Answer :

  • Standardized assays : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial studies with consistent bacterial strains (e.g., S. aureus ATCC 25923).
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., ethoxy vs. methoxy) on lipophilicity (logP) and membrane permeability. Ethoxy’s larger size may enhance hydrophobic interactions but reduce solubility .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., substituent electronic vs. steric effects).

Q. What advanced techniques characterize its interactions with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KDK_D) with purified enzymes (e.g., topoisomerases).
  • Molecular docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets.
  • Metabolomics : Track cellular metabolite changes (via LC-MS) to identify pathways affected by the compound .

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